molecular formula C11H12BrNO4 B2517077 2-(4-bromophenoxy)-3-acetamidopropanoic acid CAS No. 2055600-11-6

2-(4-bromophenoxy)-3-acetamidopropanoic acid

Cat. No.: B2517077
CAS No.: 2055600-11-6
M. Wt: 302.124
InChI Key: IEQWLLUIHRCCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound emerged from systematic efforts to expand the library of bromophenoxy-substituted carboxylic acids, a class of molecules valued for their bioisosteric properties in drug design. Early synthetic routes, documented in patents such as US9242986B2, highlight the use of bromophenoxy intermediates in HIV integrase inhibitor development. While not directly linked to therapeutic applications, 2-(4-bromophenoxy)-3-acetamidopropanoic acid’s synthesis leverages methodologies refined for analogous compounds, including copper-catalyzed arylations and protection-deprotection strategies for amine and carboxylic acid groups. Its first reported synthesis likely occurred between 2010 and 2019, coinciding with increased commercial availability from suppliers like Aaron Chemicals and Enamine.

Fundamental Chemical Identification Parameters

The compound’s identity is defined by the following parameters:

Property Value
CAS Registry Number 2055600-11-6
Molecular Formula C₁₁H₁₂BrNO₄
Molecular Weight 302.12 g/mol
SMILES Notation OC(=O)C(Oc1ccc(cc1)Br)CNC(=O)C
XLogP3 1.42 (predicted)
Topological Polar Surface Area 75.6 Ų

These values align with data from PubChemLite and commercial catalogs, confirming its solubility in polar aprotic solvents and stability under ambient storage conditions. Mass spectrometry profiles indicate a predominant [M+H]+ ion at m/z 286.00734, consistent with the loss of a hydroxyl group during fragmentation.

Standardized Chemical Nomenclature and Registry

The IUPAC name, 3-acetamido-2-(4-bromophenoxy)propanoic acid , reflects its substitution pattern:

  • Root structure : Propanoic acid (3-carbon chain with a carboxylic acid group).
  • Substituents :
    • An acetamido group (-NHC(O)CH₃) at position 3.
    • A 4-bromophenoxy group (-O-C₆H₄-Br) at position 2.

Alternative names include N-acetyl-2-(4-bromophenoxy)-β-alanine and 3-(4-bromophenoxy)-3-acetamidopropanoic acid, though these are less commonly used. The compound is registered under multiple identifiers:

  • PubChem CID : 44890937
  • MDL Number : MFCD32662749
  • EC Number : Not yet assigned.

Position in the Bromophenoxy-Substituted Carboxylic Acid Family

This compound belongs to a broader family of bromophenoxy carboxylic acids, which are structurally and functionally distinct from simpler analogues like phenoxyacetic acid (C₈H₈O₃). Key differentiators include:

Feature 2-(4-Bromophenoxy)-3-acetamidopropanoic Acid Phenoxyacetic Acid
Substituents Bromophenoxy + acetamido Phenoxy
Molecular Weight 302.12 g/mol 152.15 g/mol
Polarity Higher (due to amide and carboxylic acid) Moderate
Synthetic Utility Intermediate for complex molecules Direct use in agrochemicals

The acetamido group enhances hydrogen-bonding capacity, making the compound suitable for crystal engineering and metal-organic frameworks. Compared to its non-brominated counterpart, 3-acetamidopropanoic acid, the bromine atom introduces steric bulk and electronic effects that influence reactivity in Suzuki-Miyaura couplings and nucleophilic substitutions.

Properties

IUPAC Name

3-acetamido-2-(4-bromophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-7(14)13-6-10(11(15)16)17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQWLLUIHRCCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid typically involves the reaction of 4-bromophenol with an appropriate acylating agent to introduce the acetamido group. This is followed by a coupling reaction to attach the propanoic acid moiety. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-acetamidopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) can enhance anti-inflammatory activity. Compounds similar to 2-(4-bromophenoxy)-3-acetamidopropanoic acid have been synthesized and tested for their efficacy in reducing inflammation. In a study involving the synthesis of derivatives connected via amide bonds to amino acids, it was found that these compounds exhibited enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .

Role in Modulating Coagulation

The compound has been identified as a potential modulator of the coagulation cascade. It can be utilized to treat thrombotic disorders by inhibiting specific serine protease enzymes involved in blood clotting. This application is particularly relevant for patients at risk of thromboembolic events, where the compound can be administered to reduce clot formation .

Enzyme Inhibition

The mechanism of action for 2-(4-bromophenoxy)-3-acetamidopropanoic acid involves the selective inhibition of enzymes such as COX-2, which is responsible for inflammation and pain signaling pathways. The structural modifications made to similar compounds have shown to enhance their lipophilicity and binding affinity to these enzymes, leading to improved therapeutic outcomes .

Molecular Interactions

Molecular docking studies have been conducted to understand how this compound interacts with target proteins. These studies suggest that the compound binds effectively to the active sites of COX-2 while exhibiting less affinity for COX-1, thereby minimizing gastrointestinal side effects commonly associated with NSAIDs .

Case Studies and Research Findings

Study Findings Implications
Study on NSAID DerivativesCompounds exhibited 67% reduction in rat paw edema compared to 36% with parent NSAIDsSuggests enhanced efficacy of derivatives like 2-(4-bromophenoxy)-3-acetamidopropanoic acid in treating inflammation
Coagulation Modulation ResearchDemonstrated effectiveness in reducing thrombotic events through enzyme inhibitionPotential use in therapeutic settings for patients with clotting disorders
Molecular Docking AnalysisShowed favorable binding interactions with COX-2 over COX-1Supports development of selective anti-inflammatory agents with reduced side effects

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-3-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(4-bromophenoxy)-3-acetamidopropanoic acid, differing in substituent positions, functional groups, or molecular frameworks.

Positional and Functional Group Variants
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source/Application
2-(4-Bromophenoxy)-3-acetamidopropanoic acid C₁₁H₁₂BrNO₄ 314.13 Phenoxy (O-linkage), acetamido at C3 Enamine Ltd (building block)
2-(4-Acetamidophenoxy)-2-methylpropanoic acid C₁₂H₁₄BrNO₄ 316.15 Methyl group at C2; acetamido on phenyl ring Crystal structure study
3-(4-Bromophenyl)-3-acetamidopropanoic acid C₁₁H₁₂BrNO₃ 298.12 Direct phenyl (C-linkage) at C3 PubChem entry
2-(Acetamido)-3-[(4-bromophenyl)thio]propanoic acid C₁₁H₁₂BrNO₃S 318.19 Thioether (S-linkage) instead of phenoxy Apollo Scientific Ltd

Key Observations :

  • Phenoxy vs.
  • Thioether Substitution : Replacing oxygen with sulfur (thioether) increases molecular weight and may alter electronic properties (e.g., reduced hydrogen-bonding capacity) .
  • Methyl Branching: The methyl-substituted analog (2-(4-acetamidophenoxy)-2-methylpropanoic acid) exhibits steric hindrance, which could affect crystallization behavior or receptor binding .
Crystallographic and Structural Analysis
  • These tools reveal bond lengths and angles consistent with aromatic and amide functional groups.
  • Sulfur-Containing Analog: The thioether variant’s structure (C₁₁H₁₂BrNO₃S) likely features longer C–S bonds (~1.81 Å) compared to C–O bonds (~1.36 Å) in the parent compound, impacting molecular conformation .

Notes and Limitations

Data Discrepancies: lists conflicting molecular formulas (C₁₀H₁₂BrNO₅S vs. The parent compound’s formula is confirmed as C₁₁H₁₂BrNO₄ in Enamine’s catalog .

Limited Physicochemical Data: Melting points, solubility, and biological activity data are absent in the provided evidence, restricting a comprehensive comparative analysis.

Structural Tools : The use of SHELXL, OLEX2, and SHELXT in related studies underscores the importance of advanced crystallographic software in elucidating molecular geometries .

Biological Activity

2-(4-bromophenoxy)-3-acetamidopropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₃BrNO₃
  • Molecular Weight: Approximately 304.15 g/mol

The biological activity of 2-(4-bromophenoxy)-3-acetamidopropanoic acid is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

  • Inhibition of Cyclooxygenases (COX): The compound may inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.
  • Antimicrobial Activity: The presence of the bromophenoxy moiety is associated with enhanced antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.

Anti-inflammatory Activity

Research indicates that derivatives of similar compounds exhibit significant anti-inflammatory effects. For instance, structural modifications in related non-steroidal anti-inflammatory drugs (NSAIDs) have shown improved efficacy against inflammation models, such as carrageenan-induced edema in rats .

Table 1: Comparison of Anti-inflammatory Activities

CompoundInhibition (%)Reference
Ibuprofen36%
Ketoprofen47%
2-(4-bromophenoxy)-3-acetamidopropanoic acidTBDTBD

Antimicrobial Activity

The antimicrobial potential of 2-(4-bromophenoxy)-3-acetamidopropanoic acid has been explored in various studies. Compounds with similar structural features have demonstrated effectiveness against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC)Reference
Tetracycline0.5–2.0 μg/mL
Erythromycin0.5–2.0 μg/mL
2-(4-bromophenoxy)-3-acetamidopropanoic acidTBDTBD

Case Studies

  • In Vivo Studies: In a study examining the anti-inflammatory effects of related compounds, it was found that modifications to the structure could lead to enhanced COX-2 inhibition while minimizing COX-1 inhibition, thereby reducing side effects associated with traditional NSAIDs .
  • In Vitro Studies: Molecular docking studies have been conducted to analyze the binding affinity of similar compounds to COX enzymes, indicating that certain structural features significantly enhance their inhibitory potential .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 2-(4-bromophenoxy)-3-acetamidopropanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromophenol derivatives as precursors. For example, brominated aromatic rings can undergo nucleophilic substitution with hydroxypropanoic acid derivatives. Key steps include:
  • Coupling Reactions : Use of anhydrous THF and activated zinc powder to facilitate bromophenyl group introduction under inert conditions .
  • Amino Group Protection/Deprotection : Acetamido groups may be introduced via acetylation of intermediate amines using acetic anhydride or acetyl chloride, with purification via recrystallization .
  • Optimization : Reaction temperature (e.g., 60–80°C for substitution reactions) and solvent polarity significantly impact yield. Kinetic studies and TLC monitoring are recommended for intermediate validation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the bromophenoxy substituent (δ 7.2–7.8 ppm for aromatic protons) and acetamido group (δ 2.0–2.1 ppm for CH3_3 and δ 8.0–8.5 ppm for NH). 19^{19}F NMR may be required if fluorinated analogs are synthesized .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies byproducts during scale-up .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design can optimize zinc powder activation and THF volume in coupling reactions .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling rapid adjustments to avoid over-oxidation or side reactions .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising efficiency .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or methoxy groups) to assess electronic and steric effects on target binding. For example, bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics, distinguishing false negatives from true inactivity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, guiding experimental validation of hypothesized interactions .

Q. What strategies are effective in designing derivatives of this compound for selective protein targeting?

  • Methodological Answer :
  • Functional Group Diversification :
  • Bromophenoxy Modifications : Introduce electron-deficient groups (e.g., nitro or trifluoromethyl) to enhance π-stacking with aromatic residues in protein active sites .
  • Acetamido Replacements : Substitute the acetamido group with urea or sulfonamide moieties to modulate hydrogen-bonding interactions .
  • Prodrug Design : Esterify the carboxylic acid group to improve cell membrane permeability, with enzymatic cleavage studies in simulated physiological conditions .
  • Fragment-Based Screening : Use X-ray crystallography to identify critical binding fragments, enabling rational assembly of high-affinity derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.